![molecular formula C25H22BrN3O2S B4062210 N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4062210.png)
N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide
Overview
Description
Molecular Structure Analysis The molecular structure of such compounds is characterized by the presence of a quinoline core, substituted at various positions to achieve desired biological activity. The structure-activity relationship (SAR) analysis of related compounds indicates that modifications on the quinoline nucleus, such as the introduction of thioacetamide functionalities, significantly impact their biological properties. For example, compounds with thiazole and thiadiazole fragments exhibited notable anticancer activity, indicating the importance of these substitutions in the molecular framework (Kovalenko et al., 2012).
Scientific Research Applications
Preparation and Catalytic Applications
One study discusses the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction. This research illustrates the utility of quinoline derivatives in synthesizing catalysts for specific chemical reactions, indicating the potential for N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide in catalysis or as a precursor in synthesizing catalysts (Facchetti et al., 2016).
Antimalarial Activity
Another relevant area of research includes the synthesis and study of antimalarial activity, demonstrating the potential of quinoline derivatives in medicinal chemistry. A study synthesized a series of compounds showing significant activity against resistant strains of malaria, indicating the possible application of N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide in developing antimalarial agents (Werbel et al., 1986).
Structural Studies and Material Science
Studies on the different spatial orientations of amide derivatives on anion coordination and the structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides suggest applications in material science, specifically in the design and understanding of molecular structures for specific functions. These studies highlight how quinoline derivatives can be used to understand and manipulate molecular interactions and structures (Kalita & Baruah, 2010) (Karmakar et al., 2007).
Anticancer and Antimicrobial Activity
Further research into novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents, and studies on the synthesis and reactivity of various quinoline derivatives demonstrate the potential therapeutic and biological applications of such compounds. These studies underline the importance of quinoline derivatives in developing new therapeutic agents with potential applications in treating cancer, microbial infections, and other diseases (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-cyano-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O2S/c1-15-5-7-16(8-6-15)23-19(13-27)25(29-20-3-2-4-21(30)24(20)23)32-14-22(31)28-18-11-9-17(26)10-12-18/h5-12,23,29H,2-4,14H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXCZJMYQCZNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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